

# Synergistic Anti-Tumor Efficacy of IMM-01 and Tislelizumab: A Comparative Guide

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## Compound of Interest

Compound Name: IMM-01

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This guide provides a comprehensive comparison of the synergistic anti-tumor effects of **IMM-01** (Timdarpaccept), a novel SIRP $\alpha$ -Fc fusion protein, and tislelizumab, a humanized IgG4 anti-PD-1 monoclonal antibody. The combination of these two agents targets both the innate and adaptive immune systems to elicit a potent anti-cancer response. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

## Mechanism of Action: A Dual Approach to Cancer Immunotherapy

The combination of **IMM-01** and tislelizumab leverages a two-pronged attack on tumor cells by modulating distinct but complementary immune checkpoints.

### **IMM-01** (Timdarpaccept): Unleashing the Innate Immune System

**IMM-01** is a recombinant SIRP $\alpha$ -Fc fusion protein designed to block the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRP $\alpha$ ).<sup>[1][2]</sup> Many cancer cells overexpress CD47, which acts as a "don't eat me" signal to macrophages by binding to SIRP $\alpha$  on their surface. By blocking this interaction, **IMM-01** promotes macrophage-mediated phagocytosis of tumor cells (Antibody-Dependent Cellular Phagocytosis, ADCP).<sup>[1][2]</sup> Furthermore, preclinical studies suggest that **IMM-01**-activated macrophages can present tumor antigens to T cells,

effectively turning "cold" tumors into "hot" tumors and bridging the innate and adaptive immune responses.[3] A key feature of **IMM-01** is its weak binding to human erythrocytes, which is intended to minimize the risk of hemolytic anemia, a common side effect of some CD47-targeting agents.[4][5]

### Tislelizumab: Reinvigorating the Adaptive Immune Response

Tislelizumab is an anti-PD-1 monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[4] This interaction serves as an immune checkpoint that suppresses T-cell activity. By inhibiting the PD-1/PD-L1 pathway, tislelizumab restores the ability of T cells to recognize and attack cancer cells. Tislelizumab was specifically engineered to minimize binding to FcγR on macrophages, which may abrogate antibody-dependent phagocytosis of T-cells and sustain the anti-tumor response.

### Synergistic Effect

The combination of **IMM-01** and tislelizumab is designed to create a synergistic anti-tumor effect. **IMM-01** enhances the phagocytosis of tumor cells by macrophages, leading to increased antigen presentation. This, in turn, can prime and activate T cells. Tislelizumab then ensures that these activated T cells can effectively kill tumor cells by preventing the PD-1/PD-L1-mediated immune suppression.[3][4]

## Preclinical Validation of Synergy

Preclinical studies have demonstrated the synergistic anti-tumor activity of combining a SIRPα-Fc fusion protein (**IMM-01**) with an anti-PD-1/PD-L1 antibody.

### In Vivo Tumor Models

In a CT26-hPDL1/hCD47 syngeneic tumor model using hPD-1/hSIRPα transgenic mice, the combination of **IMM-01** with a PD-1 or PD-L1 antibody resulted in significantly stronger anti-tumor effects compared to either antibody alone.[1] Another study using an A20 lymphoma model showed that the combination of a SIRPα-Fc fusion protein and an anti-PD-L1 mAb led to a significant extension in median survival compared to either monotherapy.

Table 1: Preclinical In Vivo Efficacy of **IMM-01** in Combination with PD-1/PD-L1 Blockade

Tumor Model	Treatment Groups	Key Findings	Reference
CT26-hPDL1/hCD47 Syngeneic Model	IMM-01 + anti-PD-1/PD-L1 mAb vs. Monotherapies	Significantly stronger anti-tumor effects with the combination therapy.	[1]
A20 Lymphoma Model	SIRP $\alpha$ -Fc + anti-PD-L1 mAb vs. Monotherapies	Significantly extended median survival with the combination therapy.	
HL-60 Xenograft Model	IMM-01 + anti-PD-1/PD-L1 mAb vs. Monotherapies	100% of mice achieved complete response with the combination therapy.	[2]

## Clinical Efficacy and Safety

The combination of **IMM-01** and tislelizumab has been evaluated in several clinical trials, demonstrating promising anti-tumor activity and a manageable safety profile in patients with advanced solid tumors and lymphomas.

## Phase 1b/2 Dose Escalation and Expansion Study (IMM01-04)

This open-label, multicenter study evaluated the safety and preliminary efficacy of **IMM-01** in combination with tislelizumab in patients with advanced solid tumors and lymphomas.[6][7]

Table 2: Efficacy Results from the Phase 1b/2 Study in Advanced Solid Tumors

Patient Population	Number of Patients	Treatment Regimen	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Highlights	Reference
Advanced Solid Tumors (NSCLC, SCLC, ESCC, CRC, HCC, Melanoma, Cervical Carcinoma )	14 (dose escalation part)	IMM-01 (1.0, 1.5, or 2.0 mg/kg QW) + Tislelizuma b (200mg Q3W)	1 Confirmed Partial Response (PR)	3 Stable Disease (SD)	One heavily pre-treated NSCLC patient resistant to prior anti-PD-1 therapy achieved a confirmed PR.	<a href="#">[6]</a> <a href="#">[7]</a>

Table 3: Safety Profile from the Phase 1b/2 Study in Advanced Solid Tumors (Treatment-Related Adverse Events - TRAEs)

Adverse Event (Any Grade)	Frequency	Adverse Event (Grade 3-4)	Frequency	Reference
Anemia	85.7%	Lymphocyte count decreased	21.4%	[6][7]
Platelet count decreased	28.6%	White blood cell count decreased	14.3%	[6][7]
Asthenia	28.6%	Platelet count decreased	14.3%	[6][7]
White blood cell count decreased	21.4%	Blood creatine phosphokinase MB increased	7.1%	[6][7]
Lymphocyte count decreased	21.4%	Blood pressure increased	7.1%	[6][7]
Infusion-related reaction	21.4%	Anemia	7.1%	[6][7]
Proteinuria	21.4%			

No dose-limiting toxicities (DLTs) were observed up to 2mg/kg of **IMM-01**.[\[6\]\[7\]](#)

## Phase 2 Study in Classical Hodgkin Lymphoma (IMM01-04)

This open-label, multicenter Phase 2 study evaluated the efficacy and safety of **IMM-01** in combination with tislelizumab in patients with relapsed or refractory classical Hodgkin lymphoma (cHL) who had failed prior anti-PD-1 treatment.[\[4\]\[5\]](#)

Table 4: Efficacy Results from the Phase 2 Study in Relapsed/Refractory cHL

Patient Population	Number of Patients	Treatment Regimen	Objective Response Rate (ORR)	Complete Response Rate (CRR)	Disease Control Rate (DCR)	Reference
Relapsed/Refractory cHL (prior anti-PD-1 failure)	33 (as of Dec 2023)	IMM-01 (2.0 mg/kg QW) + Tislelizumab (200mg Q3W)	65.6%	18.8%	93.8%	<a href="#">[4]</a>
Relapsed/Refractory cHL (prior anti-PD-1 failure)	20 (as of Jul 2023)	IMM-01 (2.0 mg/kg QW) + Tislelizumab (200mg Q3W)	64.3%	2 CRs	100%	<a href="#">[5]</a>

Table 5: Safety Profile from the Phase 2 Study in Relapsed/Refractory cHL (Treatment-Related Adverse Events - TRAEs)

Adverse Event (Any Grade)	Frequency (n=20)	Adverse Event (Grade ≥3)	Frequency (n=20)	Reference
Platelet count decreased	50.0%	Lymphocyte count decreased	30.0%	<a href="#">[5]</a>
Lymphocyte count decreased	35.0%	Platelet count decreased	10.0%	<a href="#">[5]</a>
Anemia	30.0%	Neutrophil count decreased	5.0%	<a href="#">[5]</a>
White blood cell count decreased	30.0%	White blood cell count decreased	5.0%	<a href="#">[5]</a>
Neutrophil count decreased	25.0%			
Gamma-glutamyl transferase increased	20.0%			

The combination was reported to have a well-tolerated safety profile, with no reported hemolytic anemia or hemolysis.[\[5\]](#)

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the preclinical and clinical evaluation of the **IMM-01** and tislelizumab combination.

## Preclinical In Vivo Tumor Models

- Animal Models: Syngeneic mouse models, such as BALB/c mice bearing A20 lymphoma cells or transgenic mice with humanized PD-1 and SIRPα bearing CT26 tumors, were utilized to evaluate the anti-tumor efficacy of the combination therapy.[\[1\]](#) Xenograft models with human tumor cell lines in immunodeficient mice were also used to assess the activity of **IMM-01**.[\[1\]](#)[\[2\]](#)

- Tumor Implantation: Tumor cells were typically injected subcutaneously into the flanks of the mice.
- Treatment Administration: **IMM-01** and the anti-PD-1/PD-L1 antibody were administered intraperitoneally or intravenously at specified doses and schedules.
- Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Survival of the animals was also monitored.

## Clinical Study Design (IMM01-04)

- Study Design: An open-label, multicenter, Phase 1b/2 dose-escalation and dose-expansion study.[\[6\]](#)[\[7\]](#)
- Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who have failed standard therapies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Dosing Regimen:
  - Dose Escalation: **IMM-01** administered intravenously once a week at escalating doses (1.0, 1.5, 2.0 mg/kg) in combination with a fixed dose of tislelizumab (200 mg) administered intravenously once every three weeks.[\[6\]](#)[\[7\]](#)
  - Dose Expansion: **IMM-01** administered at the recommended Phase 2 dose (RP2D) of 2.0 mg/kg once a week with tislelizumab 200 mg once every three weeks.[\[4\]](#)[\[5\]](#)
- Efficacy Evaluation: Tumor responses were assessed according to RECIST v1.1 for solid tumors and the Lugano 2014 criteria for lymphoma.[\[5\]](#)
- Safety Evaluation: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.[\[5\]](#)

## Immune Monitoring Assays (General Methodologies)

While specific protocols for the **IMM-01** and tislelizumab studies are not publicly available, the following are standard methodologies for immune monitoring in such trials.

- Flow Cytometry for Immune Cell Profiling:



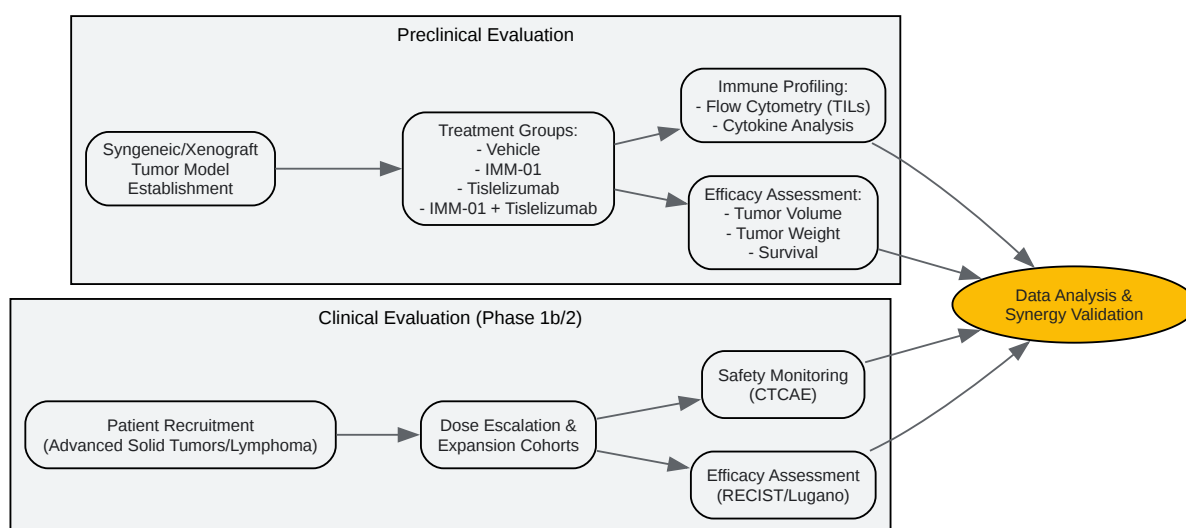
- **Sample Preparation:** Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor biopsies are mechanically and enzymatically digested to obtain a single-cell suspension of tumor-infiltrating lymphocytes (TILs).
- **Antibody Staining:** Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14, CD11b for monocytes/macrophages; CD56 for NK cells) and immune checkpoint molecules (e.g., PD-1, CTLA-4, TIM-3). Intracellular staining can be performed to detect cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) or transcription factors (e.g., FoxP3 for regulatory T cells).
- **Data Acquisition and Analysis:** Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations.
- **Multiplex Cytokine Analysis (e.g., Luminex Assay):**
  - **Sample Collection:** Serum or plasma is collected from peripheral blood.
  - **Assay Principle:** This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume. Beads coated with specific capture antibodies for different analytes are incubated with the sample. After washing, a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter are added.
  - **Data Acquisition and Analysis:** The beads are read on a specialized instrument that identifies each bead and quantifies the PE signal, which is proportional to the amount of the specific analyte.

## Visualizing the Synergy

### Signaling Pathway of IMM-01 and Tislelizumab Combination Therapy

Caption: Dual blockade of CD47 and PD-1 by **IMM-01** and tislelizumab promotes an anti-tumor immune response.

## Experimental Workflow for Evaluating Synergistic Efficacy



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Caption: Workflow for preclinical and clinical validation of **IMM-01** and tislelizumab synergy.

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